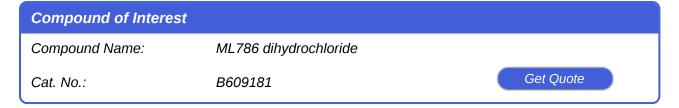


ML786 Dihydrochloride: A Potent RAF Kinase Inhibitor for Oncological Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] [2][3] Dysregulation of this pathway is a critical factor in the proliferation of numerous cancers, making ML786 a significant tool for oncological research and drug development. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to ML786 dihydrochloride. Detailed summaries of its inhibitory activity and pharmacokinetic properties are presented, alongside conceptual experimental workflows and a depiction of its target signaling pathway.

Molecular Structure and Properties

ML786 dihydrochloride is the salt form of the active parent compound ML786. Its chemical and physical properties are summarized below.



Property	Value	Reference	
Chemical Name	(R,Z)-3-(2-aminopropan-2-yl)-N-(7-((7-hydroxy-5,6-dihydro-1,8-naphthyridin-4-yl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-5-(trifluoromethyl)benzimidic acid dihydrochloride	[1]	
Alternative Names	BGB659	[2]	
CAS Number	1237536-18-3	[1][2][4]	
Molecular Formula	C29H29F3N4O3 · 2HCl	[1][2][4]	
Molecular Weight	611.48 g/mol	[1][2][4]	
Physical Appearance	White solid	[1]	
Purity	≥98% (HPLC)	[2]	
Solubility	Soluble in DMSO (<61.15 mg/ml) and water (<61.15 mg/ml)	[1]	
Storage	Store at -20°C	[1][4]	

Mechanism of Action and Function

ML786 is a potent inhibitor of RAF kinases, which are central components of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK/ERK pathway.[1][3] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] Activating mutations in the RAF isoform B-RAF are highly prevalent in various cancers, including melanoma (50-70%), papillary thyroid, ovarian, and colorectal cancers.[1] The most common mutation, V600E, leads to constitutive activation of the B-RAF kinase and downstream signaling, promoting uncontrolled tumor growth.[3]

ML786 functions by directly inhibiting the enzymatic activity of both wild-type and mutant forms of B-RAF, as well as C-RAF.[1][2] By blocking RAF kinase activity, ML786 prevents the

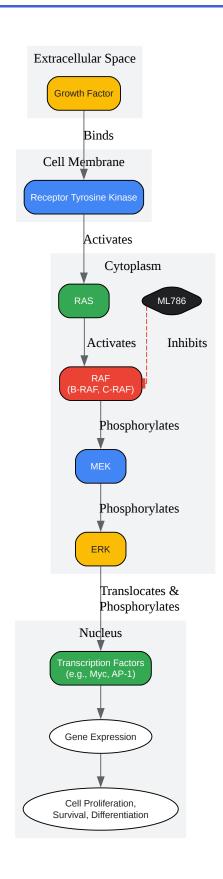


phosphorylation and activation of its direct substrate, MEK. This, in turn, inhibits the phosphorylation of ERK, the final kinase in the cascade. The inhibition of ERK phosphorylation (pERK) is a key biomarker of RAF inhibitor activity.[2][3] The ultimate result of this inhibition is the attenuation of tumor growth in cancers driven by the B-RAF mutation.[2]

The MAPK/ERK Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by ML786.





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Figure 1: The MAPK/ERK signaling pathway with the inhibitory action of ML786 on RAF kinases.

Quantitative Data Summary

ML786 has been evaluated in a variety of in vitro and in vivo assays to determine its potency and pharmacokinetic profile. The following tables summarize the key quantitative findings.

In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (nM)	Reference	
B-RAF (V600E)	2.1	[2][3][4][5]	
B-RAF (wild-type)	4.2	[2][3][4][5]	
C-RAF	2.5	[2][3][4][5]	
Abl-1	<0.5	[2][3][5]	
RET	0.8	[2][3][5]	
KDR (VEGFR2)	6.2	[3][5]	
DDR2	7.0	[2][3][5]	
EPHA2	11	[2][3][5]	

Cellular Activity

Cell Line	Assay	IC50 (nM)	Reference
A375 (Human Melanoma, B-RAF V600E)	pERK Inhibition	60	[3]

In Vivo Pharmacokinetic Parameters (Rat)



Parameter	Dose	Value	Reference
Oral Bioavailability	10 mg/kg (p.o.)	85%	[3]
AUC (0-24h)	10 mg/kg (p.o.)	35.9 μM⋅h	[3]
Plasma Clearance	1 mg/kg (i.v.)	0.44 L/h/kg	[3]
Volume of Distribution (Vss)	1 mg/kg (i.v.)	3.93 L/kg	[3]

Experimental Protocols

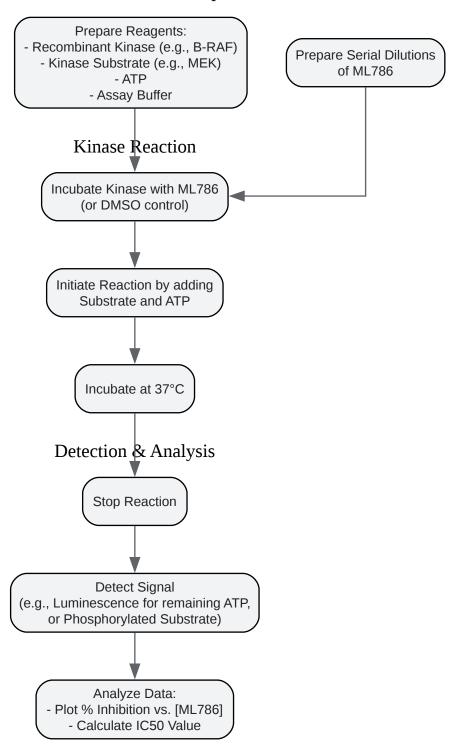
While the full, detailed experimental protocols from the primary literature are not publicly available, this section outlines the general methodologies for the key experiments cited for ML786. These protocols are representative of standard practices in the field.

In Vitro Kinase Inhibition Assay (Conceptual Workflow)

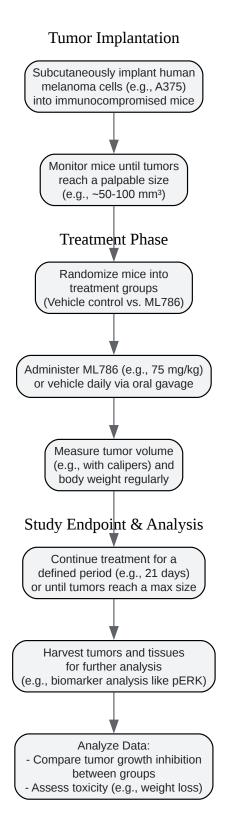
This assay measures the ability of a compound to inhibit the activity of a specific kinase.



Preparation







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References

- 1. MAPK/ERK pathway Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
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